N-(4-bromo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
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Overview
Description
N-(4-bromo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a chemical compound with a complex structure that includes a bromine atom, a dibenzofuran moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a dibenzofuran derivative with additional oxygen-containing functional groups, while reduction may result in the removal of the bromine atom and the formation of a simpler hydrocarbon structure .
Scientific Research Applications
N-(4-bromo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- 4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide .
Uniqueness
N-(4-bromo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H16BrNO3S |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-(4-bromo-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H16BrNO3S/c19-16-11-12(20-24(21,22)13-6-2-1-3-7-13)10-15-14-8-4-5-9-17(14)23-18(15)16/h1-3,6-7,10-11,20H,4-5,8-9H2 |
InChI Key |
IWSYZLWTMXALHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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